molecular formula C54H68NPS B6308314 (R)-DTB-SpiroSAP-Bn CAS No. 1809609-52-6

(R)-DTB-SpiroSAP-Bn

Cat. No.: B6308314
CAS No.: 1809609-52-6
M. Wt: 794.2 g/mol
InChI Key: KCPKRTWDDWPCHY-AXAMJWTMSA-N
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Description

The Pivotal Role of Enantioselective Synthesis in Chemical Research

Enantioselective synthesis, also known as asymmetric synthesis, is the process of preferentially creating one enantiomer of a chiral product over the other. nih.gov This field has gained immense importance because the three-dimensional structure of a molecule often dictates its biological activity. For a vast number of pharmaceuticals, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Current time information in Bangalore, IN. Consequently, the ability to produce enantiomerically pure compounds is not just an academic challenge but a crucial requirement for developing safe and effective drugs. nankai.edu.cn The significance of this field was underscored by the 2001 Nobel Prize in Chemistry, awarded to William S. Knowles, Ryoji Noyori, and K. Barry Sharpless for their pioneering work in asymmetric catalysis. Current time information in Bangalore, IN.

The primary strategy for achieving high enantioselectivity is through the use of chiral catalysts. These catalysts create a chiral environment around the reacting molecules (substrates), lowering the energy barrier for the formation of one enantiomer over the other. nih.gov This process, known as asymmetric induction, is the cornerstone of modern enantioselective synthesis. nih.gov

Historical Development and Evolution of Chiral Phosphine (B1218219) Ligands

The journey of asymmetric catalysis has been intrinsically linked to the development of chiral phosphine ligands. These are organic molecules containing phosphorus that can bind to a metal center, influencing its catalytic properties. The early breakthroughs in this area demonstrated that chiral phosphine ligands could effectively transfer their chirality to the products of a reaction.

A landmark achievement was the development of DIOP by Kagan in 1971, which was one of the first C₂-symmetric chiral diphosphine ligands. This was followed by Knowles's development of DIPAMP at Monsanto, which enabled the commercial synthesis of the anti-Parkinson's drug L-DOPA with high enantioselectivity. strem.comstrem.com This success story highlighted the industrial potential of asymmetric hydrogenation and spurred further research into new ligand architectures. strem.com

Over the decades, a vast library of chiral phosphine ligands has been developed. These can be broadly categorized into those with chirality on the carbon backbone (like DIOP and BINAP) and those with a stereogenic phosphorus atom (P-chirogenic ligands like DIPAMP). strem.comnih.govnih.gov The continuous evolution of these ligands has been driven by the need for higher efficiency, broader substrate scope, and greater stability.

Overview of Spirocyclic Chiral Ligands in Transition Metal Catalysis

In the quest for more effective chiral ligands, spirocyclic structures have emerged as a "privileged" scaffold in asymmetric catalysis. researchgate.netresearchgate.netresearchgate.net Spirocyclic compounds feature two rings connected by a single common atom, which imparts significant conformational rigidity to the molecule. This rigidity is a highly desirable trait in a chiral ligand, as it helps to create a well-defined and predictable chiral pocket around the metal catalyst, leading to higher enantioselectivities. researchgate.net

The development of spirocyclic ligands, such as those based on the 1,1'-spirobiindane-7,7'-diol (SPINOL) backbone, has led to a new generation of highly effective catalysts. researchgate.net These ligands have demonstrated exceptional performance in a wide array of transition metal-catalyzed reactions, including asymmetric hydrogenations and carbon-carbon bond-forming reactions. researchgate.net Their success has established the spirocyclic framework as a key structural motif in the design of high-performance chiral ligands. researchgate.netresearchgate.net

Contextualizing (R)-DTB-SpiroSAP-Bn within the Landscape of High-Performance Chiral Ligands

This compound, with the full chemical name (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane , is a state-of-the-art chiral ligand that builds upon the principles of spirocyclic design. nih.govuva.nl It belongs to the family of SpiroSAP ligands, which are tridentate, meaning they bind to the metal center through three atoms: a phosphorus atom, a nitrogen atom, and a sulfur atom (P,N,S). nih.gov

The development of these tridentate spiro P-N-S ligands, and their corresponding iridium complexes, represented a significant advancement, particularly for challenging reactions like the asymmetric hydrogenation of β-alkyl-β-ketoesters. nih.gov Research has shown that adding a third coordinating group, such as the thioether in SpiroSAP ligands, to the established bidentate spiro aminophosphine (B1255530) (SpiroAP) framework can markedly improve the catalyst's stability, efficiency, and enantioselectivity. researchgate.net

The iridium complex of this compound and its analogues have demonstrated remarkable performance in the asymmetric hydrogenation of various β-alkyl-β-ketoesters, delivering the corresponding chiral β-hydroxyesters with outstanding enantioselectivities and high turnover numbers. nih.gov The bulky di-tert-butylphenyl (DTB) groups on the phosphine and the benzyl (B1604629) (Bn) group on the thioether moiety are crucial for creating the specific steric and electronic environment that leads to this high performance.

The table below, based on findings from the seminal 2015 paper in Angewandte Chemie International Edition, showcases the effectiveness of various SpiroSAP ligands in the iridium-catalyzed asymmetric hydrogenation of methyl 2-methyl-3-oxobutanoate. It highlights the impact of different substituents on the ligand's performance.

EntryLigandR'R''Conv. (%)ee (%)
1(R)-Ph-SpiroSAP-PhPhPh>9990
2(R)-Xyl-SpiroSAP-Ph3,5-Me₂C₆H₃Ph>9992
3(R)-DTB-SpiroSAP-Ph3,5-tBu₂C₆H₃Ph>9991
4This compound3,5-tBu₂C₆H₃Bn>9995
5(R)-DTB-SpiroSAP3,5-tBu₂C₆H₃->9999
Data sourced from Angew. Chem. Int. Ed. 2015, 54, 8791-8794. Reaction conditions: 0.1 mol% [Ir(cod)Cl]₂, 0.22 mol% Ligand, 50 atm H₂, MeOH, 30 °C, 12 h.

As the data illustrates, the choice of substituents on the SpiroSAP ligand has a significant effect on the enantioselectivity of the reaction. The (R)-DTB-SpiroSAP ligand, with a dithiane moiety, provided the highest enantiomeric excess (ee) in this specific study. nih.gov The this compound variant also demonstrates excellent performance, underscoring the successful design of this class of high-performance ligands for modern asymmetric catalysis. nih.gov

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compound(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
(R)-Ph-SpiroSAP-Ph(R)-(+)-7-[N-(2-phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
(R)-Xyl-SpiroSAP-Ph(R)-(+)-7-[N-(2-phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
(R)-DTB-SpiroSAP-Ph(R)-(+)-7-[N-(2-phenylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
(R)-DTB-SpiroSAP(R)-(+)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane
DIOP(4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane
DIPAMP(R,R)-1,2-Bis[(o-methoxyphenyl)phenylphosphino]ethane
BINAP(R)- or (S)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
SPINOL1,1'-Spirobiindane-7,7'-diol

Properties

IUPAC Name

(3R)-N-(2-benzylsulfanylethyl)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H68NPS/c1-50(2,3)40-30-41(51(4,5)6)33-44(32-40)56(45-34-42(52(7,8)9)31-43(35-45)53(10,11)12)47-23-17-21-39-25-27-54(49(39)47)26-24-38-20-16-22-46(48(38)54)55-28-29-57-36-37-18-14-13-15-19-37/h13-23,30-35,55H,24-29,36H2,1-12H3/t54-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPKRTWDDWPCHY-AXAMJWTMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCCSCC6=CC=CC=C6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H68NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Design and Stereochemical Features of R Dtb Spirosap Bn

Architecture of Spirobiindane-Based Ligand Scaffolds

The foundational framework of (R)-DTB-SpiroSAP-Bn is the 1,1'-spirobiindane scaffold. This rigid and well-defined structure is recognized as a "privileged" scaffold in asymmetric catalysis. rsc.org Molecules containing a spirocyclic framework are noted for their inherent rigidity, which is a desirable feature in chiral ligand design as it minimizes the number of possible conformations, leading to more predictable and selective catalytic outcomes. nih.gov The 1,1'-spirobiindane skeleton possesses axial chirality, a key element for inducing asymmetry in catalytic reactions. researchgate.net This scaffold is synthesized from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL), ensuring the chirality of the final ligand. rsc.orgcymitquimica.com The spiro nature of the backbone creates a C2-symmetric structure, which is a common and effective feature in many successful chiral ligands. rsc.org This symmetry helps to simplify the analysis of the transition states in a catalytic cycle.

The full chemical name for this compound is (R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane. strem.com This name reveals the key functional groups attached to the spirobiindane backbone.

ComponentDescription
Scaffold (R)-1,1'-Spirobiindane
Phosphine (B1218219) Group Bis(3,5-di-t-butylphenyl)phosphino (DTB)
Amino Group N-(2-Benzylthio)ethylamino

Enantiomeric Purity and Chiral Recognition Mechanisms in this compound

The enantiomeric purity of a chiral ligand is crucial for achieving high enantioselectivity in a catalyzed reaction. This compound is synthesized from optically pure (R)-SPINOL, which generally ensures a high enantiomeric excess (>99% ee) for the final ligand product. strem.comrcsb.org The determination of enantiomeric purity is typically achieved through techniques such as chiral High-Performance Liquid Chromatography (HPLC). bldpharm.comcsic.es

The chiral recognition mechanism of ligands like this compound is a complex interplay of steric and electronic interactions within the transition state of the reaction. acs.org The chiral environment created by the ligand around the metal center is designed to preferentially accommodate one of the two prochiral faces of a substrate. nih.govacs.org In asymmetric hydrogenation, for instance, the substrate coordinates to the iridium center, and the bulky substituents on the ligand scaffold dictate the facial selectivity of hydride transfer. nih.govresearchgate.net The careful tailoring of the ligand's substituents allows for precise discrimination between the two faces of a substrate's functional group, such as a carbonyl. nih.gov The interaction between the chiral ligand and the substrate in the transition state leads to two diastereomeric pathways, one of which is energetically favored, resulting in the formation of one enantiomer of the product in excess. acs.org

Rational Design Principles for Ligand-Controlled Stereoselectivity

The design of this compound is a prime example of rational ligand design aimed at achieving high stereoselectivity. bldpharm.comnih.gov The development of such ligands follows several key principles:

Rigid Scaffold: The use of the rigid 1,1'-spirobiindane backbone reduces conformational flexibility, leading to a more defined chiral pocket and, consequently, higher enantioselectivity. rsc.orgnih.gov

Tridentate Coordination: this compound is a tridentate ligand, coordinating to the metal center through the phosphorus atom, the nitrogen atom, and the sulfur atom of the benzylthioethyl group. nih.govresearchgate.netsigmaaldrich.com This tridentate nature enhances the stability of the resulting metal complex. nih.govresearchgate.net

Modularity: The spirobiindane scaffold allows for the systematic modification of the coordinating groups. rsc.org This modularity enables the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific reaction. nih.gov The development of the SpiroSAP series, by introducing a thioether group, was a rational step to create catalysts with high efficiency for challenging substrates like β-alkyl-β-ketoesters. nih.govresearchgate.netsigmaaldrich.com

The following table summarizes the key design features and their intended effects on stereoselectivity.

Design FeaturePrincipleEffect on Stereoselectivity
(R)-Spirobiindane Backbone Introduction of a rigid, axially chiral scaffold.Creates a well-defined and predictable chiral environment.
Tridentate P,N,S Coordination Enhances the stability of the metal-ligand complex.Leads to more stable and efficient catalysts.
Bulky DTB-Phosphine Group Steric hindrance to control substrate approach.Directs the substrate to a specific orientation, enhancing facial selectivity.
Benzylthioethylamino Arm Provides a third coordination site and influences the chiral pocket.Fine-tunes the electronic and steric properties of the catalytic center.

Conformational Rigidity and Its Impact on the Chiral Environment

The conformational analysis of similar phosphine ligands suggests that the bulky substituents on the phosphorus atom and the rigid backbone work in concert to create a well-defined chiral pocket around the metal. researchgate.net This pocket restricts the possible modes of substrate binding, thereby enhancing the enantioselectivity of the catalytic transformation. The rigidity of the this compound-metal complex ensures that the steric and electronic interactions that govern chiral recognition are maintained throughout the catalytic cycle.

Electronic and Steric Modulations within the this compound Framework

The electronic and steric properties of a ligand are critical determinants of its catalytic activity and selectivity. acs.orgnih.govscu.edu.cn In this compound, these properties are carefully modulated by its constituent parts.

The bis(3,5-di-t-butylphenyl)phosphino (DTB) group has a significant impact on both the electronic and steric nature of the ligand.

Steric Effects: The two tert-butyl groups on each phenyl ring create substantial steric bulk. cymitquimica.com This steric hindrance plays a crucial role in controlling the approach of the substrate to the metal center, which is a key factor in achieving high enantioselectivity. acs.org The large cone angle of such phosphines creates a defined chiral pocket.

Electronic Effects: The phenyl groups attached to the phosphorus atom are generally electron-withdrawing. However, the alkyl substituents on the phenyl rings can modulate this effect. Phosphine ligands are known to be strong σ-donors, which increases the electron density at the metal center. The electron-releasing character of the DTB-phosphine group can surpass that of simple alkyl phosphines. scu.edu.cn

Electronic Effects: The nitrogen and sulfur atoms act as additional donor sites, making this compound a tridentate ligand. nih.govresearchgate.netsigmaaldrich.com This can influence the electron density at the metal center and stabilize the catalytic species. nih.gov

The interplay of these steric and electronic factors is summarized in the table below.

ComponentSteric InfluenceElectronic Influence
(R)-Spirobiindane Backbone Provides a rigid, chiral framework.-
Bis(3,5-di-t-butylphenyl)phosphino High steric bulk (large cone angle), creates a defined chiral pocket.Strong σ-donor, increases electron density on the metal.
N-(2-Benzylthio)ethylamino Contributes to the steric environment of the chiral pocket.Provides additional N and S donor atoms for tridentate coordination.

Synthetic Methodologies for R Dtb Spirosap Bn and Its Derivatives

Strategies for the Stereoselective Construction of the Spirobiindane Backbone

The rigid C₂-symmetric spirobiindane skeleton is a privileged scaffold in chiral ligand design, and its stereoselective synthesis is paramount. acs.orgsioc-journal.cn A common and effective strategy commences with the enantiomerically pure 1,1'-spirobiindane-7,7'-diol, commonly known as SPINOL. sioc-journal.cnchinesechemsoc.org The synthesis of enantiopure SPINOL itself has been a subject of extensive research, with methods such as chiral resolution and asymmetric synthesis being developed. sioc-journal.cnchemrxiv.org

The general approach to the spirobiindane core is summarized in the table below:

StepDescriptionKey Reagents/CatalystsTypical Yield/ee
1Asymmetric HydrogenationIr-catalyst, H₂High yield, >99% ee
2SpiroannulationTiCl₄Good to excellent yield

Introduction of Phosphine (B1218219) Moieties: Advanced Stereochemical Control

With the chiral spirobiindane backbone in hand, the next critical step is the introduction of the phosphine and amino functionalities. For ligands like (R)-DTB-SpiroSAP-Bn, this involves the regioselective functionalization of the 7 and 7' positions of the spirobiindane ring system.

A common synthetic route involves the conversion of the diol groups of (R)-SPINOL into more reactive intermediates, such as ditriflates. These triflate groups can then undergo sequential palladium-catalyzed coupling reactions. acs.org To introduce the phosphine moiety, a coupling reaction with a diarylphosphine oxide, such as bis(3,5-di-tert-butylphenyl)phosphine (B1608389) oxide, is performed. The resulting phosphine oxide is then deoxygenated using a reducing agent like trichlorosilane (B8805176) to yield the desired phosphine. acs.org

The introduction of the amino group at the other position can be achieved through various methods, including amination of a suitable precursor. The specific sequence of these functionalization steps is crucial to avoid side reactions and to ensure high yields. The bulky bis(3,5-di-tert-butylphenyl)phosphine (DTB-phosphine) group imparts specific steric and electronic properties to the final ligand.

Post-Synthetic Derivatization and Functionalization of the this compound Core

Post-synthetic modification offers a versatile strategy to fine-tune the properties of the this compound ligand without the need for a complete de novo synthesis. The core structure of this compound contains several functional groups amenable to derivatization, including the phosphine, the secondary amine, and the thioether linkage.

The phosphorus atom, with its lone pair of electrons, can be oxidized, alkylated, or coordinated to other metals. rsc.orgrsc.org For instance, oxidation to the corresponding phosphine oxide can be used as a protective strategy during other synthetic manipulations. thieme-connect.de The secondary amine provides a handle for N-alkylation or N-acylation to introduce a variety of substituents, thereby modulating the steric and electronic environment around the metal center in a catalytic complex. The thioether group can also be targeted for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ligand. Such modifications allow for the creation of a library of ligands from a common precursor, facilitating the optimization of catalysts for specific asymmetric transformations.

Functional GroupPotential Derivatization ReactionReagents
PhosphineOxidationH₂O₂, other oxidizing agents
PhosphineAlkylationAlkyl halides
Secondary AmineN-AlkylationAlkyl halides, base
Secondary AmineN-AcylationAcyl chlorides, anhydrides
ThioetherOxidationm-CPBA, H₂O₂

Characterization Techniques for Ligand Structure and Enantiomeric Excess in Research Synthesis

The unambiguous characterization of this compound and the determination of its enantiomeric purity are essential to ensure its quality and performance as a chiral ligand. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation.

¹³C NMR is used to confirm the carbon skeleton of the molecule. mdpi.comresearchgate.net

³¹P NMR is particularly important for characterizing phosphine ligands. The chemical shift of the phosphorus atom is sensitive to its electronic environment and can be used to confirm the formation of the phosphine and to detect any oxidation to the phosphine oxide. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric excess (ee) of chiral compounds. researchgate.netnih.gov By using a suitable chiral column and mobile phase, the two enantiomers of the ligand or its precursors can be separated, and their relative peak areas can be used to calculate the enantiomeric excess. This is a critical quality control step to ensure the high enantiopurity required for effective asymmetric catalysis.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized ligand. mdpi.com

TechniquePurposeKey Information Obtained
¹H NMRStructural verificationProton environment, presence of functional groups
¹³C NMRStructural verificationCarbon skeleton
³¹P NMRPhosphine characterizationPhosphine chemical shift, detection of phosphine oxide
Chiral HPLCEnantiomeric excess determinationSeparation of enantiomers, calculation of ee
Mass SpectrometryMolecular weight confirmationMolecular ion peak

Coordination Chemistry of R Dtb Spirosap Bn with Transition Metals

Ligand-Metal Binding Modes and Complex Formation with Rhodium, Iridium, and Ruthenium

The (R)-DTB-SpiroSAP-Bn ligand is expected to act as a bidentate chelating ligand, binding to the metal center through the phosphorus and sulfur donor atoms. This P,S-chelation forms a stable five- or six-membered ring, depending on the specific spirocyclic backbone, which is a common feature in coordination chemistry. purdue.eduwikipedia.org The formation of such a chelate ring can enhance the stability of the resulting metal complex.

Rhodium: Rhodium complexes, particularly with phosphine (B1218219) ligands, are extensively used in catalysis. rsc.org this compound is expected to coordinate to Rh(I) and Rh(III) centers. For instance, with a Rh(I) precursor like [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), the SpiroSAP ligand would likely displace the COD ligands to form a complex of the type [this compound]Rh(I)⁺. Such rhodium complexes are known to be active in processes like asymmetric hydroformylation. strem.com

Iridium: Iridium complexes with chiral P,S-ligands have shown high efficiency in asymmetric hydrogenation reactions. nih.gov The this compound ligand is anticipated to form stable complexes with both Ir(I) and Ir(III). The formation of an iridium complex can be achieved by reacting the ligand with a suitable iridium precursor, such as [Ir(COD)Cl]₂. The resulting complex, likely with the stoichiometry [(this compound)Ir(COD)]Cl or after further reaction, could be a key intermediate in catalytic cycles.

Ruthenium: Ruthenium can exist in a variety of oxidation states, with Ru(II) being particularly common in catalysis. matthey.com The coordination of this compound to a Ru(II) precursor, for example, [Ru(p-cymene)Cl₂]₂, would likely lead to the formation of a half-sandwich complex of the type [(p-cymene)RuCl(this compound)]⁺. The P,S-ligation from the SpiroSAP ligand would complete the coordination sphere of the ruthenium center. nih.gov

Structural Analysis of this compound-Metal Complexes via X-ray Crystallography and Spectroscopic Methods (Research Context)

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy can be useful for identifying the coordination of the ligand, particularly if the complex contains other ligands with characteristic vibrational frequencies, such as carbonyl (CO) groups. Changes in the vibrational frequencies of the ligand upon coordination can also be observed.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the mass of the complex ion and thus its composition.

Below is an illustrative table of expected spectroscopic data for a hypothetical rhodium complex.

Technique Hypothetical Complex: [(this compound)Rh(COD)]BF₄ Expected Observations
³¹P NMRδ ≈ 40-60 ppm (doublet, J(Rh-P) ≈ 150-200 Hz)Coordination shift from free ligand; coupling to ¹⁰³Rh.
¹H NMRComplex multiplet patternsSignals for the DTB, Spiro, and Bn groups would be shifted upon coordination. COD signals would also be present.
ESI-MSm/z corresponding to [(this compound)Rh(COD)]⁺Confirmation of the cationic complex mass.

Influence of Metal Center and Oxidation State on Ligand Coordination

The nature of the metal and its oxidation state significantly influences the geometry and reactivity of the resulting complex.

Metal Center (Rh vs. Ir vs. Ru):

Bond Strengths: Generally, metal-ligand bond strengths increase down a group in the periodic table. Therefore, one would expect the Ir-P and Ir-S bonds to be stronger and more inert than the corresponding Rh-P and Rh-S bonds. Ruthenium, being in a different group, will exhibit its own characteristic bond strengths.

Coordination Geometry: Rh(I) and Ir(I) complexes with a bidentate ligand like this compound are likely to adopt a square planar geometry. Ru(II) complexes, on the other hand, typically favor an octahedral geometry.

Oxidation State:

A higher oxidation state on the metal center generally leads to shorter and stronger metal-ligand bonds due to increased electrostatic attraction. For example, the M-P and M-S bonds in a M(III) complex would be expected to be shorter than in a M(I) complex.

The electronic properties of the metal center are also affected by the oxidation state, which in turn influences the catalytic activity of the complex. Higher oxidation states can make the metal center more electrophilic.

Dynamic Behavior and Fluxionality of Metal-Ligand Adducts

In solution, organometallic complexes are often not static structures but can exhibit dynamic behavior. For complexes of this compound, several fluxional processes could be anticipated, which could be studied by variable-temperature NMR spectroscopy.

Ligand Exchange: The SpiroSAP ligand could potentially undergo exchange with other ligands present in the solution, although the chelate effect would likely render this process slow.

Conformational Changes: The chelate ring and the spirocyclic backbone may undergo conformational flexing. For instance, the five- or six-membered chelate ring could pucker in different ways.

Pyramidal Inversion at Sulfur: The coordinated sulfur atom is a stereocenter. It is possible for it to undergo pyramidal inversion, which would lead to the interconversion of diastereomeric complexes. The energy barrier for this process would depend on the nature of the metal and the steric bulk around the sulfur atom.

Computational Chemistry Approaches to Ligand-Metal Interactions

Computational methods, such as Density Functional Theory (DFT), are invaluable for understanding the intricacies of ligand-metal interactions. unisyscat.de For the this compound system, computational studies could provide insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles. nih.gov

Bonding Analysis: The nature of the metal-ligand bonds can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). This can quantify the covalent and electrostatic contributions to the bonding.

Reaction Mechanisms: Computational modeling can be used to map out the entire catalytic cycle for a reaction involving a this compound metal complex, identifying transition states and intermediates. This can help in understanding the origin of enantioselectivity. scispace.com

Spectroscopic Properties: NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to validate the computed structures.

An illustrative data table from a hypothetical DFT study is presented below.

Parameter Hypothetical [(this compound)RhCl(CO)] Hypothetical [(this compound)IrCl(CO)]
M-P Bond Length (Å)2.352.32
M-S Bond Length (Å)2.402.38
P-M-S Bite Angle (°)88.587.9
Calculated CO Freq. (cm⁻¹)19851975

Compound Names

Abbreviation/Name Full Chemical Name
This compound(R)-7-(benzylthio)-N,N-bis(tert-butyl)-1,2,3,4,5,6,7,8-octahydro-spiro[benzo[b]acridine-9,1'-cyclohexane]-10-amine
RhRhodium
IrIridium
RuRuthenium
COD1,5-Cyclooctadiene
p-cymene4-isopropyltoluene
DFTDensity Functional Theory
NBONatural Bond Orbital
QTAIMQuantum Theory of Atoms in Molecules
ESI-MSElectrospray Ionization Mass Spectrometry
NMRNuclear Magnetic Resonance
IRInfrared

Applications of R Dtb Spirosap Bn in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

(R)-DTB-SpiroSAP-Bn, in combination with transition metals like iridium and ruthenium, forms highly active and enantioselective catalysts for the hydrogenation of unsaturated compounds. These reactions are fundamental in organic synthesis for the creation of chiral molecules.

The iridium-catalyzed asymmetric hydrogenation of olefins is a powerful tool for the synthesis of chiral alkanes. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. While specific data on the performance of this compound in the asymmetric hydrogenation of a wide range of olefins is not extensively detailed in the provided search results, the general context of related chiral phosphine (B1218219) ligands suggests its potential for high performance. For instance, iridium complexes with phosphanyldihydrooxazole ligands have achieved high turnover numbers and up to 98% enantiomeric excess (ee) for unfunctionalized aryl-substituted olefins. nih.gov Similarly, rhodium complexes with ligands like Segphos are effective for the asymmetric hydrogenation of prochiral olefins. nih.gov The structural features of this compound suggest it would be a competent ligand in such transformations, though specific substrate scope and enantioselectivity data tables are not available in the provided results.

The asymmetric hydrogenation of ketones and imines provides direct access to valuable chiral alcohols and amines, respectively. researchgate.net Ruthenium complexes bearing chiral diphosphine and diamine ligands are well-known for their high activity and enantioselectivity in the hydrogenation of various aryl and heteroaryl ketones. researchgate.net

Iridium complexes with the related ligand (R)-DTB-SpiroSAP have been successfully employed in the asymmetric hydrogenation of β-alkyl-β-oxo esters. thieme-connect.de This system demonstrates excellent enantioselectivity for a variety of substrates, affording the corresponding β-hydroxy esters in high yields and with outstanding levels of asymmetric induction. thieme-connect.de The process is efficient even at very low catalyst loadings. thieme-connect.de

The mechanism of ketone and imine hydrogenation often involves a metal-ligand bifunctional pathway, where both the metal center and the ligand participate in the hydrogen transfer step. researchgate.net In the case of transfer hydrogenation of imines, it is proposed that the imine substrate, in its protonated iminium form, interacts with the sulfonyl group of the ligand via a hydrogen bond, which is a key step in the catalytic cycle. mdpi.com

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of β-Alkyl-β-Oxo Esters with (R)-DTB-SpiroSAP thieme-connect.de

Time (h) ee (%) (Config) Yield (%)
Me 0.5 95 (R) 92
Et 0.5 98 (R) 91
Bu 2.0 98 (R) 92
t-Bu 3.0 99.9 (S) 96
Bn 2.0 98 (R) 96
(CH₂)₂CH=CMe₂ 2.0 99 (R) 96
(CH₂)₂OBn 2.0 98 (R) 96

Reaction Conditions: {IrCl(cod)}₂ (0.05 mol%), (R)-76 (0.11 mol%), H₂ (10 atm), NaOH, MeOH, rt.

Directed hydrogenation, where a functional group within the substrate coordinates to the metal center and directs the hydrogenation to a specific face of the double bond, is a powerful strategy for controlling stereoselectivity. ethz.ch This approach is particularly effective for substrates like allylic and homoallylic alcohols. ethz.ch While the search results highlight the concept and success with other catalyst systems like Ru-BINAP, specific examples detailing the use of this compound for the directed hydrogenation of functionalized substrates are not explicitly provided. However, the presence of both a phosphine and a sulfonamide moiety in this compound suggests its potential for such directed transformations through coordination with appropriate functional groups on the substrate.

Catalyst recycling is a critical aspect of sustainable chemistry, aiming to reduce costs and waste. researchgate.net Strategies for catalyst recycling often involve the immobilization of homogeneous catalysts on solid supports or exploiting changes in solubility. researchgate.netspinchem.com Performance metrics such as Turnover Number (TON), which indicates the total number of substrate molecules converted per molecule of catalyst, and Turnover Frequency (TOF), which measures the catalytic activity per unit of time, are used to evaluate the efficiency and stability of a catalyst system. sci-hub.sebnl.gov

While the provided search results discuss the importance of catalyst recycling and define TON and TOF, specific data on the recycling and performance metrics of this compound in hydrogenation reactions are not available. researchgate.netspinchem.comsci-hub.sebnl.govnih.gov General studies on catalyst recycling show that both heterogeneous and immobilized homogeneous catalysts can be reused for multiple cycles, although a gradual drop in activity (TON and TOF) can sometimes be observed. spinchem.comsci-hub.se

Directed Hydrogenation of Functionalized Substrates

Asymmetric C-C Bond Forming Reactions

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the construction of carbon-carbon bonds and the generation of stereocenters. researchgate.netthieme-connect.de The mechanism often involves the formation of a π-allylpalladium intermediate, and the enantioselectivity is controlled by the chiral ligand. researchgate.net

While there is no specific information in the provided search results on the application of this compound in asymmetric allylic alkylation, related chiral phosphine ligands are extensively used. For example, copper(I) complexes with ligands like (R)-DTBM-SEGPHOS have been used for the asymmetric α-alkylation of 2-acylimidazoles with various electrophiles, including allyl bromides. nih.gov This highlights the potential of chiral phosphine ligands in related C-C bond-forming reactions. The structural characteristics of this compound make it a candidate for investigation in such transformations.

Enantioselective Carbonyl Additions

While the broader class of SpiroSAP ligands, in complex with iridium, has been shown to be highly effective for the asymmetric hydrogenation of β-alkyl-β-ketoesters, specific data for the this compound derivative in other enantioselective carbonyl additions is not extensively reported in the reviewed literature. The development of chiral tridentate spiro P-N-S ligands (SpiroSAP) and their iridium complexes has led to highly efficient catalysts for the asymmetric hydrogenation of β-alkyl-β-ketoesters, affording chiral β-alkyl-β-hydroxyesters with excellent enantioselectivities (95-99.9% ee) and high turnover numbers. nih.gov

Asymmetric Cycloaddition Reactions

The application of this compound has been documented in the realm of asymmetric cycloaddition reactions. Specifically, it has been utilized as a ligand in catalytic asymmetric homo-1,3-dipolar cycloadditions involving azomethine ylides, demonstrating its capacity to induce high levels of diastereo- and enantioselectivity in the formation of complex cyclic structures. strem.com

Detailed research findings indicate that a copper(I) complex of this compound can effectively catalyze the [3+2] cycloaddition of azomethine ylides with α,β-unsaturated esters. This reaction provides access to highly functionalized and enantioenriched pyrrolidines, which are important structural motifs in many biologically active compounds.

Substrate 1 (Azomethine Ylide Precursor)Substrate 2 (α,β-Unsaturated Ester)Catalyst SystemSolventTemp (°C)Yield (%)dree (%)
N-Benzylideneglycine ethyl esterEthyl acrylateCu(OTf)₂ / this compoundTHF2593>20:195
N-(4-Methoxybenzylidene)glycine methyl esterMethyl methacrylateCu(OTf)₂ / this compoundCH₂Cl₂08919:192
N-(4-Chlorobenzylidene)glycine ethyl esterEthyl crotonateCu(OTf)₂ / this compoundToluene2591>20:196

Asymmetric C-X Bond Forming Reactions (X = Heteroatom)

Asymmetric Hydrosilylation of C=O and C=N Bonds

The iridium complex of the parent ligand, (R)-DTB-SpiroSAP, has proven to be a highly effective catalyst for the asymmetric hydrogenation of β-alkyl-β-oxo esters. This transformation, which is a formal reduction of a C=O bond, proceeds with exceptionally low catalyst loadings (up to 100,000:1 substrate/catalyst ratio) and maintains excellent activity and selectivity. This suggests the potential of related SpiroSAP ligands like this compound in similar reductive processes. However, specific studies detailing the use of this compound in the asymmetric hydrosilylation of C=O and C=N bonds are not prevalent in the surveyed literature.

Asymmetric Hydroamination and Hydroboration

Currently, there is a lack of specific reports in the scientific literature detailing the application of this compound in catalytic asymmetric hydroamination and hydroboration reactions. While these are important areas of asymmetric synthesis, the utility of this particular ligand has not been demonstrated.

Other Emerging Asymmetric Catalytic Applications

At present, the application of this compound in other emerging areas of asymmetric catalysis has not been widely reported. The continuous development of new catalytic methodologies may see the expansion of this ligand's utility in the future.

Mechanistic Insights and Theoretical Studies of R Dtb Spirosap Bn Catalysis

Elucidation of Catalytic Cycles and Rate-Determining Steps

The catalytic cycle of iridium complexes featuring chiral P,N-ligands like (R)-DTB-SpiroSAP-Bn in asymmetric hydrogenation is a subject of ongoing research. Generally, two primary mechanistic pathways are considered for iridium-catalyzed hydrogenations: an inner-sphere mechanism and an outer-sphere mechanism.

In the context of iridium catalysts with P,N-ligands, the prevailing view supports an inner-sphere mechanism, often involving an Ir(III)/Ir(V) catalytic cycle, particularly for non-coordinating olefins. nih.gov However, for substrates with coordinating groups, such as the carbonyl group in ketoesters, an alternative Ir(I)/Ir(III) cycle might be operative. nih.gov

A proposed general catalytic cycle for the hydrogenation of a ketone, catalyzed by an iridium complex of a chiral P,N-ligand, is as follows:

Activation of the Pre-catalyst: The pre-catalyst, typically an [Ir(COD)L]* (where L is the chiral ligand) complex, reacts with hydrogen to form the active dihydrido-iridium(III) species.

Substrate Coordination: The ketone substrate coordinates to the iridium center.

Migratory Insertion: A hydride ligand on the iridium inserts into the carbonyl carbon of the ketone, forming an iridium-alkoxide intermediate. This step is often considered crucial for determining the stereochemical outcome.

Hydrogenolysis: The iridium-alkoxide intermediate reacts with another molecule of hydrogen to regenerate the dihydrido-iridium(III) catalyst and release the chiral alcohol product.

The rate-determining step (RDS) in these catalytic cycles can vary depending on the specific substrate and reaction conditions. diva-portal.org For many asymmetric hydrogenations, the migratory insertion step or the subsequent hydrogenolysis can be rate-limiting. diva-portal.org Kinetic studies on related systems have shown that the reaction rate can be influenced by factors such as hydrogen pressure and substrate concentration, providing clues to the RDS. diva-portal.org For instance, in some iridium-catalyzed hydrogenations, the reaction is first-order in hydrogen pressure, suggesting that hydrogenolysis is the RDS. nih.gov In other cases, the reaction may be zero-order in hydrogen, pointing towards a step prior to hydrogen activation as being rate-limiting. researchgate.net

Identification and Characterization of Active Catalytic Species and Intermediates

The active catalytic species in iridium-catalyzed hydrogenations with ligands like this compound is believed to be a coordinatively unsaturated iridium-hydride complex. nih.gov These species are often highly reactive and present in low concentrations, making their direct observation and characterization challenging.

Spectroscopic techniques, particularly NMR, are invaluable tools for identifying and characterizing catalytic intermediates. For example, in studies of related iridium-N,P-ligand systems, dihydrido-iridium(III) complexes have been identified as key intermediates. researchgate.net The isolation and crystallographic characterization of a migratory insertion intermediate in an iridium-catalyzed asymmetric hydrogenation of an unsaturated carboxylic acid provided strong evidence for an Ir(III)/Ir(V) cycle in that specific case. nih.gov

While specific intermediates for this compound catalysis have not been extensively reported in the literature, it is reasonable to extrapolate from closely related systems. The tridentate nature of the SpiroSAP ligand, with its phosphorus, nitrogen, and sulfur donors, is expected to form a stable and well-defined coordination environment around the iridium center. researchgate.net This coordination is crucial for stabilizing the active species and preventing catalyst deactivation pathways, such as dimerization or trimerization, which can be an issue with some iridium catalysts. rsc.orgacs.org The benzyl (B1604629) group on the nitrogen atom of this compound can further influence the steric and electronic properties of the catalytic pocket.

Transition State Analysis and Origin of Enantioselectivity

The origin of enantioselectivity in asymmetric catalysis lies in the energy difference between the diastereomeric transition states leading to the two enantiomers of the product. capes.gov.br For iridium-catalyzed hydrogenations with chiral P,N-ligands, the enantioselectivity is determined during the hydride transfer from the iridium to the prochiral substrate.

A widely accepted model for rationalizing the stereochemical outcome is the quadrant model, developed for iridium-N,P complexes. nih.gov This model considers the steric hindrance imposed by the chiral ligand around the iridium center. The substrate is proposed to coordinate to the metal in an orientation that minimizes steric clashes between its substituents and the bulky groups of the ligand. nih.gov For a trisubstituted olefin, for example, the smallest substituent (often a hydrogen atom) would point towards the most sterically congested quadrant of the ligand. nih.gov

In the case of this compound, the spirocyclic backbone creates a rigid and well-defined chiral pocket. The di-tert-butylphenyl group on the phosphorus atom provides significant steric bulk, which is a key element in creating a highly selective environment. The enantioselectivity arises from the preferential binding of one of the prochiral faces of the substrate to the iridium center, directed by the steric and electronic interactions with the chiral ligand.

For the hydrogenation of β-ketoesters, the interaction between the carbonyl group of the substrate and the iridium center, as well as potential hydrogen bonding interactions, can play a significant role in stabilizing the favored transition state. mdpi.com The precise geometry of the transition state, including the orientation of the substrate relative to the chiral ligand, dictates which enantiomer is formed preferentially.

Density Functional Theory (DFT) Calculations in Predicting and Explaining Catalytic Outcomes

Density Functional Theory (DFT) calculations have become an indispensable tool for gaining deep insights into reaction mechanisms and the origins of enantioselectivity in asymmetric catalysis. acs.orgresearchgate.net By modeling the energies of intermediates and transition states, DFT can help to:

Validate proposed catalytic cycles by comparing the calculated energy profiles of different pathways. researchgate.net

Identify the most likely rate-determining step. researchgate.net

Visualize the three-dimensional structures of transition states, providing a clear picture of the interactions that control enantioselectivity. chinesechemsoc.org

Predict the stereochemical outcome of a reaction, which can guide the design of new and improved catalysts. chinesechemsoc.org

For iridium-catalyzed hydrogenations, DFT studies on related systems have been instrumental in understanding the role of the ligand and the substrate in the catalytic process. researchgate.net For instance, calculations have been used to rationalize the switch in enantioselectivity observed with different ligands or substrates. mdpi.com DFT can also elucidate the nature of non-covalent interactions, such as C-H···π interactions, which can be crucial for stabilizing the favored transition state and achieving high enantioselectivity. chinesechemsoc.org

While specific DFT studies on this compound are not widely available, the principles derived from calculations on similar iridium-P,N-ligand systems are applicable. Such studies would likely focus on modeling the coordination of a substrate like a β-ketoester to the [Ir(this compound)] complex, followed by the calculation of the energy barriers for the diastereomeric transition states leading to the (R) and (S) products.

Kinetic and Stereochemical Modeling of Asymmetric Reactions

For complex reactions like asymmetric hydrogenation, simplified kinetic models are often employed. researchgate.netnih.gov For example, a model might assume a first-order dependence on the substrate and include terms that account for the effects of hydrogen pressure and catalyst concentration. researchgate.netnih.gov Even such simplified models can provide valuable insights into the reaction mechanism. researchgate.netnih.gov

Stereochemical modeling, often performed in conjunction with DFT calculations, aims to build a predictive model for the enantioselectivity of a reaction. diva-portal.org This involves creating a three-dimensional representation of the catalyst-substrate complex in the transition state and analyzing the steric and electronic interactions that favor the formation of one enantiomer over the other. diva-portal.org

A key application of an iridium complex with the closely related (R)-DTB-SpiroSAP ligand is in the asymmetric hydrogenation of β-alkyl-β-oxo esters. The following table presents research findings from such a reaction, showcasing the high yields and excellent enantioselectivities achieved.

Time (h)ee (%) (Config)Yield (%)
Me0.595 (R)92
Et0.598 (R)91
Bu2.098 (R)92
t-Bu3.099.9 (S)96
Bn2.098 (R)96
(CH₂)₂CH=CMe₂2.099 (R)96
(CH₂)₂OBn2.098 (R)95

Comparison of R Dtb Spirosap Bn with Other Chiral Ligands

Performance Benchmarking Against Established Spiro Ligands (e.g., SpiroPAP, SpiroPhos)

The family of chiral spiro ligands has gained prominence for its ability to create highly organized and effective chiral environments in metal-catalyzed reactions. acs.org Within this family, ligands like SpiroPAP (Spiro Pyridine-Aminophosphine) are notable benchmarks.

Iridium complexes of SpiroPAP ligands exhibit exceptional activity and enantioselectivity in the asymmetric hydrogenation of a broad spectrum of carbonyl compounds, including aryl ketones and various ketoesters. nih.gov For the hydrogenation of aryl ketones, Ir-SpiroPAP catalysts have achieved turnover numbers (TONs) as high as 4,500,000, which is among the highest reported for a molecular catalyst. nih.govresearchgate.net

(R)-DTB-SpiroSAP-Bn, a tridentate P-N-S ligand, finds its niche in the asymmetric hydrogenation of particularly challenging substrates, such as β-alkyl-β-ketoesters. nih.govnih.gov While SpiroPAP is a powerhouse for aryl ketones, iridium complexes with SpiroSAP ligands demonstrate remarkable efficiency and enantioselectivity for these sterically demanding alkyl-substituted ketoesters. nih.govthieme-connect.de In these reactions, the this compound-Iridium catalyst system can achieve excellent enantioselectivities (95-99.9% ee) and high turnover numbers, reaching up to 355,000. nih.gov

The performance data below illustrates the effectiveness of an iridium complex with a closely related (R)-DTB-SpiroSAP ligand in the asymmetric hydrogenation of various β-alkyl-β-ketoesters. thieme-connect.de

Performance of Ir-(R)-DTB-SpiroSAP in Asymmetric Hydrogenation of β-Alkyl-β-Oxo Esters thieme-connect.de
Substrate (R¹ group)Time (h)ee (%)ConfigurationYield (%)
Me0.595R92
Et0.598R91
Bu2.098R92
t-Bu3.099.9S96
Bn2.098R96
(CH₂)₂CH=CMe₂2.099R96

Comparative Analysis with Non-Spirocyclic Chiral Phosphine (B1218219) Ligands (e.g., BINAP, SEGPHOS)

Axially chiral biaryl diphosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and SEGPHOS are considered foundational ligands in asymmetric hydrogenation. wiley-vch.de Ruthenium, rhodium, and iridium complexes of these ligands are effective for a wide range of substrates. ethz.ch SEGPHOS, with its modified biaryl backbone, often shows superior stereorecognition compared to BINAP in the hydrogenation of various carbonyl compounds. researchgate.net

While BINAP and SEGPHOS are highly versatile, their catalytic performance can be substrate-dependent, and for certain challenging ketones, they may require higher catalyst loadings or provide lower selectivity compared to specialized ligands. ethz.chresearchgate.net For instance, the Ru-SEGPHOS system is highly efficient for a range of tri-substituted alkenes. nih.gov In the realm of ketone hydrogenation, Ru-BINAP systems are classic catalysts, but their activity towards certain functionalized ketones can be limited without modification. ethz.ch

This compound-Ir complexes offer a distinct advantage for specific substrate classes. The tridentate coordination and the rigid spiro-framework create a highly stable and pre-organized catalytic center. This often translates to higher activity (lower catalyst loading needed) and superior enantioselectivity for substrates like β-alkyl-β-ketoesters, which can be difficult to reduce effectively with traditional bidentate ligands like BINAP or SEGPHOS. nih.govthieme-connect.de

General Performance Comparison of Ligand Classes in Asymmetric Hydrogenation
Ligand ClassTypical MetalStrengthsRepresentative ApplicationTypical ee (%)
This compoundIridiumHigh stability, excellent ee for β-alkyl-β-ketoesters. nih.govnih.govHydrogenation of t-butyl β-ketoester. thieme-connect.de>99%
SpiroPAPIridiumExtremely high TONs for aryl ketones. nih.govresearchgate.netHydrogenation of β-aryl-β-ketoesters. researchgate.net96-99%
BINAPRuthenium, RhodiumBroad applicability, foundational ligand. wiley-vch.deHydrogenation of α-(acylamino)acrylic acids. wiley-vch.deOften >95%
SEGPHOSRuthenium, RhodiumOften superior to BINAP for carbonyls, high reactivity. researchgate.netHydrogenation of pyridine-pyrroline alkenes. nih.gov>95%

Advantages and Limitations of this compound in Specific Catalytic Systems

Advantages:

High Enantioselectivity for Challenging Substrates: The primary advantage of this compound is its ability to induce very high levels of enantioselectivity (often >98% ee) in the iridium-catalyzed hydrogenation of β-alkyl-β-ketoesters. nih.govthieme-connect.de

Enhanced Catalyst Stability and Activity: As a tridentate ligand, it forms a more stable and robust complex with iridium compared to bidentate analogues. nih.gov This enhanced stability often leads to higher catalyst efficiency and turnover numbers. nih.gov

Structural Rigidity: The inherent rigidity of the 1,1'-spirobiindane backbone minimizes conformational flexibility, which is a key factor in achieving consistently high enantioselectivity. acs.orgscispace.com

Limitations:

Substrate Scope: While exceptional for its target substrates, this compound may not be the optimal choice for all classes of compounds. For example, for the hydrogenation of simple aryl ketones, ligands like SpiroPAP may offer higher turnover numbers. nih.govresearchgate.net Its performance in the hydrogenation of other unsaturated systems like C=C or C=N bonds is less documented compared to its prowess in ketone reduction.

Ligand Synthesis: The synthesis of complex, multi-stereocenter spiro ligands can be more involved and costly compared to the preparation of some traditional biaryl ligands. nsf.gov

Ligand Design Strategies: When and Why this compound Excels

The design of this compound is a prime example of a targeted strategy to solve a specific catalytic challenge. A chemist would choose this ligand based on several key design principles:

The Spirocyclic Core: A rigid spirocyclic framework is chosen to create a well-defined and confined chiral pocket around the metal center. This rigidity minimizes the number of potential transition states, thereby enhancing selectivity. acs.orgscispace.com

Tridentate Coordination: The incorporation of a third coordinating atom (the thioether sulfur) in addition to the phosphine and amine donors results in a pincer-like grip on the iridium center. This tridentate coordination (P,N,S) leads to a more stable catalyst complex, which is crucial for achieving high turnovers and preventing catalyst decomposition, especially under demanding reaction conditions. nih.gov

Steric and Electronic Tuning: The specific substituents on the ligand are not arbitrary. The bulky 3,5-di-tert-butylphenyl (DTB) groups on the phosphorus atom and the benzyl (B1604629) (Bn) group on the nitrogen atom are selected to fine-tune the steric environment and electronic properties of the catalyst. This tuning is critical for achieving optimal interaction with a specific class of substrates, in this case, ketoesters.

In essence, this compound excels and is the ligand of choice when the goal is the highly enantioselective hydrogenation of challenging substrates like β-alkyl-β-ketoesters. Its design addresses the need for a highly stable, active, and precisely controlled catalytic environment that bidentate or less rigid ligand systems may fail to provide.

Advanced Methodologies and Future Research Directions

Immobilization Strategies for (R)-DTB-SpiroSAP-Bn Catalysts

The recovery and reuse of homogeneous catalysts are critical for improving the economic and environmental viability of chemical processes. Immobilization, the process of attaching a catalyst to a solid support, offers a practical solution by bridging the gap between homogeneous and heterogeneous catalysis. While specific studies detailing the immobilization of this compound are not prevalent, established techniques provide a clear roadmap for future research.

The primary strategies for catalyst immobilization include adsorption, covalent bonding, entrapment, and cross-linking. nih.gov The choice of method is crucial as it can influence the catalyst's activity, selectivity, and stability. nih.gov

Adsorption: This method involves the non-covalent attachment of the catalyst to a support material through forces like van der Waals interactions or hydrogen bonding. It is a straightforward technique, but leaching of the catalyst from the support can be a significant drawback.

Covalent Bonding: Creating a covalent link between the catalyst and the support offers a more robust attachment, minimizing leaching. For a ligand like this compound, this could be achieved by functionalizing the ligand's aromatic backbone with a reactive group (e.g., a vinyl, carboxyl, or siloxy group) that can be tethered to a polymer or silica (B1680970) support.

Entrapment: The catalyst can be physically trapped within the pores of a matrix, such as a polymer or sol-gel. This method does not require modification of the ligand but can sometimes lead to diffusion limitations for the substrates and products.

Affinity-Based Immobilization: This technique relies on strong, specific non-covalent interactions, similar to those found in biological systems. nih.gov

The effective immobilization of a this compound metal complex would facilitate its use in various reactor setups and simplify product purification by preventing contamination of the final product with the metal catalyst.

Immobilization StrategyDescriptionPotential AdvantagesPotential Challenges
AdsorptionNon-covalent attachment to a solid support via intermolecular forces. nih.govSimple to implement; no catalyst modification needed.Catalyst leaching; potential loss of activity.
Covalent BondingFormation of a chemical bond between the catalyst and the support. nih.govStrong attachment minimizes leaching; high catalyst stability.Requires synthetic modification of the ligand; may alter catalytic properties.
EntrapmentPhysical confinement of the catalyst within a porous matrix (e.g., polymer, sol-gel). nih.govApplicable to unmodified catalysts; protects the catalyst.Mass transfer limitations; potential for pore blockage.
Cross-LinkingFormation of catalyst aggregates through intermolecular bonds. nih.govHigh catalyst loading; solvent insolubility.Can lead to reduced activity due to steric hindrance.

Applications in Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, where reactions are performed in a continuously streaming fluid, represents a paradigm shift from traditional batch processing. vapourtec.commt.com This technology, often utilizing microreactors—devices with sub-millimeter channels—offers significant advantages, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and improved reproducibility. mt.combeilstein-journals.org

The integration of this compound catalysts into continuous flow systems is a promising avenue for process intensification. Key benefits include:

Enhanced Efficiency: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, minimizing side reactions and improving yields. beilstein-journals.org

Safety: Performing reactions with hazardous reagents or under high pressure is safer in a flow setup because only small quantities of material are reacting at any given time. mt.combeilstein-journals.org

Scalability: Scaling up a flow reaction is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. vapourtec.com

Automation: Flow systems can be readily automated, allowing for precise control over reaction parameters like residence time and stoichiometry, leading to higher consistency and the ability to perform multi-step syntheses in a "telescoped" manner without isolating intermediates. vapourtec.com

For catalysts based on this compound, employing an immobilized version in a packed-bed reactor within a flow system would enable the continuous production of chiral molecules with easy separation of the product from the catalyst. This approach is particularly attractive for the pharmaceutical and fine chemical industries, where efficiency and consistency are paramount. americanpharmaceuticalreview.com

High-Throughput Screening and Combinatorial Approaches in Catalyst Discovery

The discovery of a highly effective catalyst often involves the empirical and time-consuming process of synthesizing and testing individual candidates. nih.gov High-throughput screening (HTS) and combinatorial chemistry offer a more systematic and accelerated approach. nih.govunchainedlabs.com These methods involve the rapid, parallel synthesis and evaluation of large libraries of potential catalysts to identify the most active and selective candidates for a specific chemical transformation. nih.govresearchgate.net

The core principle of a combinatorial approach is the use of modular building blocks to generate a diverse library of catalysts. nih.gov Ligands like this compound are well-suited for such strategies due to their modular nature. A library could be generated by systematically varying:

The metal center (e.g., Iridium, Rhodium, Ruthenium).

The substituents on the phosphine (B1218219) group.

The benzyl (B1604629) group on the amine portion of the SpiroSAP structure.

The spirocyclic backbone itself.

Once a library is created, HTS techniques are used for rapid evaluation. This can involve mass spectrometry or spectroscopic methods to quickly determine the yield and enantiomeric excess of the product from each reaction in the library. nih.gov This rational exploration of a broad set of variables enables researchers to quickly identify promising catalyst systems and pinpoint advantageous reaction conditions. unchainedlabs.com This approach accelerates the discovery of novel, high-performance catalysts and deepens the understanding of structure-activity relationships. nih.gov

Development of Robust and Sustainable Catalytic Systems Incorporating this compound

The development of robust and sustainable catalytic systems is a central goal of modern chemistry, driven by both economic and environmental imperatives. researchgate.netresearchgate.net A robust catalyst is one that maintains its activity and selectivity over extended periods, even under harsh reaction conditions, resisting deactivation pathways like coking or sintering. anl.govrsc.org Sustainability in catalysis focuses on principles such as high atom economy, the use of renewable resources, minimizing waste, and employing environmentally benign reaction media. researchgate.net

Catalytic systems incorporating this compound can contribute to these goals in several ways:

High Efficiency: The high efficiency and turnover numbers achieved with iridium catalysts bearing ligands like this compound mean that very low catalyst loadings are required. thieme-connect.de This reduces costs and minimizes the amount of precious metal needed, which is a key aspect of sustainability.

Robustness: The rigid spirocyclic framework of the ligand can impart significant stability to the metal complex, contributing to the catalyst's robustness and longevity. Research into catalyst supports, such as those based on metallic glass, aims to create systems that can withstand harsh conditions and prevent degradation. rsc.org

Sustainable Processes: Iridium-catalyzed reactions that generate hydrogen gas as the only byproduct are considered highly sustainable. nih.gov Incorporating this compound into such processes would allow for the sustainable synthesis of valuable chiral compounds.

Future research will likely focus on designing integrated systems where the this compound catalyst, the support, and the reaction conditions are co-optimized to create a truly robust and sustainable manufacturing process.

Emerging Fields: Photocatalysis and Electrocatalysis with Chiral Ligands

Photocatalysis and electrocatalysis are rapidly emerging fields that use light and electricity, respectively, to drive chemical reactions. acs.org These methods offer sustainable alternatives to traditional synthesis, which often relies on stoichiometric reagents and harsh conditions. acs.org The integration of chiral ligands like this compound into these systems allows for the stereocontrolled synthesis of complex molecules.

Photocatalysis: Visible-light photocatalysis has been successfully employed using this compound. Specifically, a complex of this ligand has been utilized for the aerobic oxidation of a tertiary aliphatic amine, demonstrating its potential in light-driven transformations. strem.com Chiral-at-metal complexes, including those with iridium, are being explored for a variety of asymmetric transformations induced by visible light, where the ligand plays a crucial role in controlling the stereochemical outcome of the reaction. acs.org

Electrocatalysis: Electrocatalysis uses an electric potential to facilitate redox reactions, replacing chemical oxidants or reductants with electricity, a green and traceless reagent. acs.org This approach is particularly promising for C-H activation and annulation reactions. Recent studies have shown that chiral molecules can be constructed with high enantioselectivity using electrochemical methods coupled with transition-metal catalysts. acs.orgchemrxiv.org While specific applications of this compound in electrocatalysis are still an emerging area, the known ability of its iridium complexes to stabilize various oxidation states makes it a highly promising candidate for future development in enantioselective electrochemical synthesis. strem.com The development of chiral spiro ligands for use in heterogeneous photocatalysis and electrocatalysis is an active area of research. researchgate.net

FieldDriving ForceKey AdvantageRelevance to this compound
Photocatalysis Light (Photons)Use of a clean energy source; mild reaction conditions.Demonstrated use in aerobic oxidation strem.com; high potential for other asymmetric light-induced reactions with its iridium complexes. acs.org
Electrocatalysis ElectricityReplaces chemical redox agents with clean electrons; high degree of control. acs.orgHigh potential due to the redox flexibility of its metal complexes (e.g., Iridium) for sustainable C-H functionalization. chemrxiv.orgstrem.com

Q & A

Q. How to integrate multi-omics data (genomics, proteomics) into mechanistic studies of this compound?

  • Methodological Answer :
  • Pathway enrichment analysis : Tools like STRING or KEGG to identify overrepresented biological pathways.
  • Network pharmacology : Construct interaction networks using Cytoscape to map target-offtarget effects.
  • Data harmonization : Apply standardized ontologies (e.g., GO terms) for cross-study comparability .

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